Ethyl 1-(2-chlorophenyl)-4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(2-chlorophenyl)-4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O6 and its molecular weight is 471.89. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Methodologies
The synthesis of related compounds often involves regioselective methodologies and innovative approaches to achieve high yields and specific product outcomes. For instance, Machado et al. (2011) demonstrated an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, achieving significant reductions in reaction times and high yields Machado et al., 2011. Similarly, Mizuno et al. (2006) achieved convenient and efficient syntheses of metabolites of a related compound, showcasing the utility of protective groups and novel synthetic routes for high-yield outcomes Mizuno et al., 2006.
Potential Pharmacological Applications
Several studies have synthesized compounds related to Ethyl 1-(2-chlorophenyl)-4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate with an eye towards potential pharmacological applications. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial agents, indicating the breadth of potential pharmacological applications for these compounds Desai et al., 2007. Additionally, Abdel-Motaal et al. (2020) explored the synthesis of new heterocycles utilizing a thiophene incorporated thioureido substituent as precursors, evaluating their anticancer activity against human cancer cell lines, further highlighting the potential medicinal chemistry applications of such compounds Abdel-Motaal et al., 2020.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O6/c1-3-31-18-12-8-6-10-16(18)25-20(28)14-33-19-13-21(29)27(17-11-7-5-9-15(17)24)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZEBWOIJQKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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